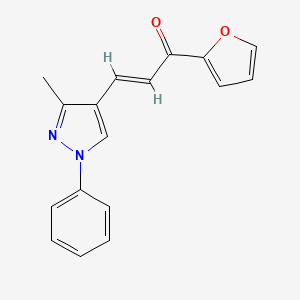

(2E)-1-(furan-2-yl)-3-(3-methyl-1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-one

Description

(2E)-1-(Furan-2-yl)-3-(3-methyl-1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-one is a chalcone derivative featuring a furan ring at the 1-position and a 3-methyl-1-phenylpyrazole moiety at the 3-position of the α,β-unsaturated ketone backbone. Chalcones are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . This compound’s planar conjugated system allows for π-π stacking interactions, which are critical in both crystallographic packing and biomolecular interactions. Structural studies using software like SHELXL and ORTEP have elucidated its geometry, confirming the (2E)-configuration and intramolecular non-covalent interactions.

Properties

IUPAC Name |

(E)-1-(furan-2-yl)-3-(3-methyl-1-phenylpyrazol-4-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c1-13-14(9-10-16(20)17-8-5-11-21-17)12-19(18-13)15-6-3-2-4-7-15/h2-12H,1H3/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZVOLMJVAMYQLE-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C=CC(=O)C2=CC=CO2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN(C=C1/C=C/C(=O)C2=CC=CO2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2E)-1-(furan-2-yl)-3-(3-methyl-1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-one , commonly referred to as a furan-based chalcone derivative, has garnered attention in recent years for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 255.33 g/mol. Its structure features a furan ring, a pyrazole moiety, and an α,β-unsaturated carbonyl group, which are critical for its biological activity.

Antioxidant Activity

Chalcones, including this compound, have been reported to exhibit significant antioxidant properties. These properties are primarily attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. A study indicated that derivatives of furan-based chalcones demonstrated potent antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .

Antimicrobial Activity

Recent research has highlighted the antimicrobial potential of this compound. In vitro studies have shown that this compound exhibits activity against various bacterial strains, including both gram-positive and gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .

Anticancer Activity

The anticancer properties of this compound have also been investigated. Studies have demonstrated that it induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation. Notably, it has shown efficacy against several cancer cell lines, including breast and lung cancer cells .

Table 1: Summary of Biological Activities

| Biological Activity | Mechanism of Action | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Antimicrobial | Disruption of cell membranes | |

| Anticancer | Induction of apoptosis via caspase activation |

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as an alternative antimicrobial agent .

Case Study 2: Anticancer Mechanism

A recent investigation into the anticancer effects revealed that treatment with this compound resulted in a significant decrease in cell viability in MCF-7 breast cancer cells. Flow cytometry analysis indicated that the compound induced G0/G1 phase arrest and promoted apoptosis through upregulation of pro-apoptotic proteins .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and target enzymes involved in its biological activity. For instance, docking simulations with tyrosinase revealed strong binding affinities, suggesting that the compound could inhibit enzyme activity effectively .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of (2E)-1-(furan-2-yl)-3-(3-methyl-1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-one typically involves the condensation of furan derivatives with pyrazole-based compounds. Various synthetic pathways have been explored to optimize yield and purity, including the use of different catalysts and reaction conditions. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure of the synthesized compound.

Antimicrobial Properties

Several studies have indicated that pyrazole derivatives exhibit significant antimicrobial activities. For instance, compounds with furan and pyrazole moieties have been evaluated for their efficacy against various bacterial strains and fungi. The incorporation of the furan ring enhances the biological activity of the pyrazole scaffold, making it a promising candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

Research has demonstrated that pyrazole derivatives can possess anti-inflammatory properties. The compound this compound has been tested for its ability to inhibit inflammatory mediators, potentially offering therapeutic benefits in conditions characterized by inflammation .

Anticancer Potential

Recent studies have begun exploring the anticancer potential of pyrazole derivatives. The unique structural features of this compound suggest it may interact with specific molecular targets involved in cancer progression. Preliminary results indicate that this compound can induce apoptosis in cancer cells, warranting further investigation into its mechanisms and efficacy as an anticancer agent .

Case Studies

Chemical Reactions Analysis

Cycloaddition Reactions

The enone system participates in 1,3-dipolar cycloadditions with nitrilimines or azomethine ylides to form pyrazoline or pyrrolidine derivatives.

Example Reaction with Nitrilimine :

-

Reactants:

-

Chalcone (1.0 eq)

-

Hydrazonoyl chloride (1.2 eq)

-

-

Conditions:

-

Ethanol, triethylamine (TEA), reflux, 4–6 h.

-

Table 1: Cycloaddition Products

| Dipole Source | Product Class | Key Functional Groups | Yield (%) |

|---|---|---|---|

| Hydrazonoyl chloride | Pyrazoline-thiazole | C=N, C=S, NH | 63–77 |

| Azomethine ylide | Pyrrolidine-fused pyrazole | NH, COOEt | 55–68 |

Nucleophilic Additions and Michael Adducts

The α,β-unsaturated ketone undergoes Michael additions with nucleophiles like malononitrile, thiosemicarbazide, or hydrazines .

Example with Malononitrile :

-

Reactants:

-

Chalcone (1.0 eq)

-

Malononitrile (1.5 eq)

-

-

Conditions:

-

Ethanol, piperidine (catalyst), reflux, 3 h.

-

Key Observations :

-

IR: Absence of C=O stretch (1,650 cm⁻¹), new CN peak at 2,220 cm⁻¹.

-

1H-NMR: δ 6.8–7.1 ppm (m, CH=CCN).

Functionalization at the Enone System

The enone’s double bond can be hydrogenated or epoxidized :

Hydrogenation

-

Catalyst: Pd/C (10% w/w), H2 (1 atm).

-

Product: 1-(Furan-2-yl)-3-(pyrazolyl)propan-1-one.

Epoxidation

-

Reactants:

-

Chalcone (1.0 eq)

-

H2O2 (3.0 eq), NaOH (0.5 eq).

-

-

Product: Epoxide derivative.

Heterocyclic Ring Formation

Reactions with bifunctional reagents yield fused heterocycles:

Example with Thiosemicarbazide :

-

Reactants:

-

Chalcone (1.0 eq)

-

Thiosemicarbazide (1.2 eq)

-

-

Conditions:

-

Ethanol, HCl, reflux, 5 h.

-

Table 2: Heterocyclic Derivatives

| Reagent | Product Class | Notable Features | Yield (%) |

|---|---|---|---|

| Thiosemicarbazide | Thiadiazole | C=S, NH2 | 68–73 |

| 4-Hydroxycoumarin | Chromene | Fused benzopyran | 60–65 |

Suzuki Cross-Coupling

The pyrazole ring’s aryl group can undergo Suzuki-Miyaura coupling with boronic acids :

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s structural analogs differ primarily in substituents on the aryl rings or pyrazole moiety. Key comparisons include:

Physicochemical Properties

- Crystallography: The target compound crystallizes in a monoclinic system (inferred from similar structures ), whereas bromophenyl derivatives adopt triclinic packing (a = 7.364 Å, b = 10.679 Å) due to bulky substituents .

- Solubility : Methoxy-substituted analogs (e.g., ) exhibit improved aqueous solubility compared to halogenated derivatives, critical for bioavailability.

Research Findings and Implications

- Structure-Activity Relationship (SAR) : The furan ring’s oxygen atom enhances H-bonding with biological targets, while methyl groups on the pyrazole improve metabolic stability .

- Crystallographic Insights : Substituents like bromine or chlorine induce torsional strain in the prop-2-en-1-one backbone, altering dihedral angles (e.g., C1-C2-C3-C4 = 172.94° in vs. 179.47° in ), which may influence binding pocket compatibility.

Q & A

[Basic] What are the standard synthetic routes for preparing (2E)-1-(furan-2-yl)-3-(3-methyl-1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-one, and how can reaction conditions be optimized?

Answer:

The compound is synthesized via Claisen-Schmidt condensation between a furan-2-yl ketone and a 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde under basic conditions. Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., ethanol, methanol) enhance reaction efficiency.

- Base choice : NaOH or KOH (10–20 mol%) in refluxing ethanol (60–80°C) yields optimal results.

- Catalysts : Acidic or phase-transfer catalysts (e.g., piperidine) improve enolate formation and reaction kinetics.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the (E)-isomer, confirmed via NMR coupling constants (J = 12–16 Hz for trans-configuration) .

[Basic] How is the structural confirmation of this compound achieved using spectroscopic and crystallographic methods?

Answer:

- NMR/IR spectroscopy :

- ¹H NMR : Peaks at δ 7.8–8.1 ppm (enone protons, J = 15–16 Hz) confirm the (E)-configuration. Aromatic protons (furan, pyrazole, phenyl) appear between δ 6.5–8.0 ppm .

- IR : Stretching bands at ~1650 cm⁻¹ (α,β-unsaturated ketone) and ~1600 cm⁻¹ (C=N pyrazole) validate functional groups.

- X-ray crystallography : Single-crystal studies (100 K) reveal bond lengths (C=O: 1.21 Å, C=C: 1.34 Å) and dihedral angles (furan-pyrazole plane: 15–20°) .

[Advanced] How can researchers resolve discrepancies between experimental X-ray data and computational molecular geometry predictions?

Answer:

Discrepancies arise from crystal packing forces or computational approximations . Mitigation strategies:

- DFT refinements : Use hybrid functionals (B3LYP) with dispersion corrections to model van der Waals interactions.

- Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., C–H···O, π-stacking) affecting solid-state geometry .

- Multi-conformer models : Incorporate dynamic effects (e.g., temperature, solvent) in computational simulations .

[Advanced] What methodologies are employed to analyze the compound’s electronic properties and potential bioactivity?

Answer:

- In silico studies :

- Molecular docking : Predicts binding affinities to targets (e.g., enzymes) using AutoDock Vina. The furan ring’s electron-rich nature enhances interactions with hydrophobic pockets .

- QSAR modeling : Correlates substituent effects (e.g., methyl on pyrazole) with bioactivity (e.g., antimicrobial IC₅₀ values) .

- In vitro assays :

[Advanced] How can researchers address challenges in synthesizing enantiopure derivatives of this compound?

Answer:

- Chiral resolution : Use HPLC with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers.

- Asymmetric catalysis : Employ organocatalysts (e.g., proline derivatives) during condensation to induce stereoselectivity.

- Circular dichroism (CD) : Verifies enantiopurity by comparing experimental CD spectra with TD-DFT simulations .

[Basic] What are the key torsion angles and dihedral angles influencing the compound’s three-dimensional conformation?

Answer:

X-ray data reveals:

- Torsion angles : C2–C1–C31–O1 = –175.35° (enone system), ensuring planarity for conjugation.

- Dihedral angles : Furan-pyrazole planes = 17.94°, minimizing steric hindrance.

These metrics are critical for molecular docking and crystallographic refinement .

[Advanced] What experimental approaches validate the compound’s stability under varying pH and temperature conditions?

Answer:

- Accelerated stability studies :

- pH stability : Incubate in buffers (pH 1–13) at 37°C for 24 hrs; monitor degradation via HPLC (C18 column, acetonitrile/water).

- Thermal stability : TGA/DSC analysis (heating rate: 10°C/min) identifies decomposition temperatures (>200°C typical for chalcones) .

[Advanced] How do substituents on the pyrazole ring influence the compound’s spectroscopic and biological properties?

Answer:

- Electron-donating groups (e.g., methyl) :

[Basic] What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

- PPE : Gloves (nitrile), lab coat, and goggles.

- Ventilation : Use fume hoods during synthesis (volatile solvents).

- Waste disposal : Neutralize basic residues before aqueous disposal .

[Advanced] How can researchers design derivatives to enhance this compound’s solubility without compromising bioactivity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.